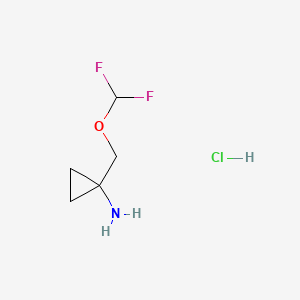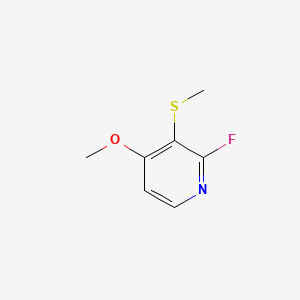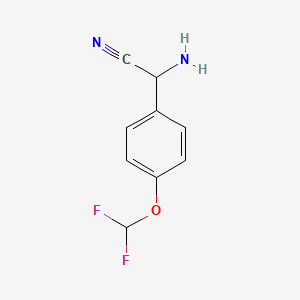
Methyl 4-ethoxy-3-fluoro-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-ethoxy-3-fluoro-2-methylbenzoate is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol . This compound is a derivative of benzoic acid, specifically a methyl ester, and features functional groups such as an ethoxy group, a fluoro substituent, and a methyl group on the benzene ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-ethoxy-3-fluoro-2-methylbenzoate typically involves the esterification of 4-ethoxy-3-fluoro-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-ethoxy-3-fluoro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Derivatives with different functional groups replacing the fluoro substituent.
Reduction: Methyl 4-ethoxy-3-fluoro-2-methylbenzyl alcohol.
Oxidation: 4-ethoxy-3-fluoro-2-methylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 4-ethoxy-3-fluoro-2-methylbenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-ethoxy-3-fluoro-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy and fluoro groups can influence the compound’s binding affinity and specificity for its molecular targets. The pathways involved often include metabolic processes where the compound is either activated or deactivated by enzymatic reactions .
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-fluorobenzoate
- Methyl 3-fluoro-2-methylbenzoate
- Ethyl 4-ethoxy-3-fluoro-2-methylbenzoate
Comparison: Methyl 4-ethoxy-3-fluoro-2-methylbenzoate is unique due to the presence of both ethoxy and fluoro groups, which can significantly affect its reactivity and interactions compared to its analogs. For instance, Methyl 4-fluorobenzoate lacks the ethoxy group, which may result in different chemical behavior and applications .
Eigenschaften
Molekularformel |
C11H13FO3 |
|---|---|
Molekulargewicht |
212.22 g/mol |
IUPAC-Name |
methyl 4-ethoxy-3-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C11H13FO3/c1-4-15-9-6-5-8(11(13)14-3)7(2)10(9)12/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
RXXHJDUUSDDBRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=C(C=C1)C(=O)OC)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


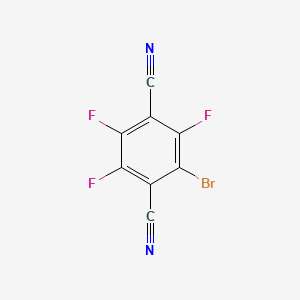


![5-Bromo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14030167.png)
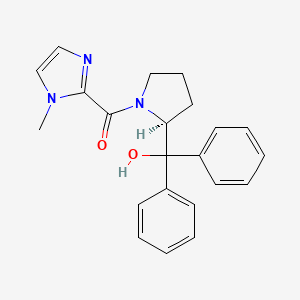
![1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one](/img/structure/B14030179.png)
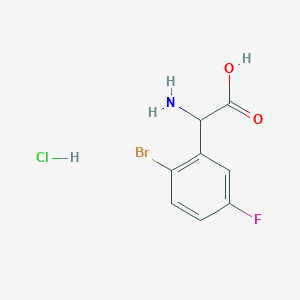

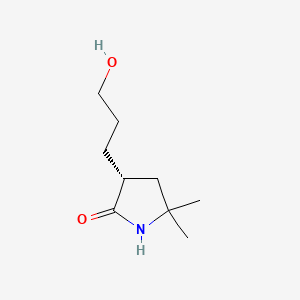

![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B14030213.png)
